6-(Difluoromethoxy)-1-methyl-1H-indazol-3-amine is a synthetic organic compound classified within the indazole family. Indazoles are heterocyclic aromatic compounds characterized by a fused benzene and pyrazole ring structure. This compound features a difluoromethoxy group and a methyl group, which contribute unique chemical and physical properties, making it significant in various scientific and industrial applications, particularly in medicinal chemistry and material science.
6-(Difluoromethoxy)-1-methyl-1H-indazol-3-amine is categorized as an indazole derivative, which is known for its diverse biological activities. This classification places it among compounds that are often investigated for their therapeutic potentials, including anticancer and antimicrobial properties .
The synthesis of 6-(Difluoromethoxy)-1-methyl-1H-indazol-3-amine typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reagent concentrations to ensure high yield and purity of the final product. Typical solvents used include dichloromethane and dimethylformamide, with various purification techniques applied post-synthesis such as flash column chromatography .
The molecular formula for 6-(Difluoromethoxy)-1-methyl-1H-indazol-3-amine is C₉H₈F₂N₃O. Its structure includes:
This configuration influences its chemical reactivity and biological activity significantly.
Key structural data includes:
Spectroscopic data such as NMR and mass spectrometry can be used to confirm the structure during synthesis .
6-(Difluoromethoxy)-1-methyl-1H-indazol-3-amine can participate in several types of chemical reactions:
The reactivity of this compound can be influenced by the electron-withdrawing nature of the difluoromethoxy group, which may enhance its electrophilic character in substitution reactions.
Key chemical properties include:
6-(Difluoromethoxy)-1-methyl-1H-indazol-3-amine has several scientific applications:
Molecular hybridization has emerged as a pivotal strategy for designing potent indazole-based antitumor agents, particularly through the rational combination of pharmacophoric fragments into 3,5-disubstituted indazole architectures. This approach leverages the structural features of clinically validated kinase inhibitors while introducing novel structural modifications to enhance potency and selectivity. The core indazole scaffold serves as a privileged structural motif that effectively mimics the adenine binding region of ATP pockets in various kinases, positioning it as an ideal framework for hybridization strategies [4].
The strategic incorporation of diverse functional groups at both C-3 and C-5 positions enables systematic exploration of structure-activity relationships (SAR). Research demonstrates that C-5 aromatic substitutions significantly influence anticancer potency, with 3,5-difluoroaryl derivatives exhibiting superior activity profiles compared to monosubstituted analogs. This enhancement is attributed to improved target binding affinity and optimized physicochemical properties. Simultaneously, the C-3 position accommodates flexible linker-based hybridizations with mercaptoacetamide or piperazine acetamide moieties – functional groups known to enhance water solubility and bioavailability while enabling critical hydrogen bonding interactions with biological targets [4].
Recent hybridization efforts have yielded compound 6o, which demonstrates remarkable potency against chronic myeloid leukemia (K562) cell lines (IC~50~ = 5.15 µM) while maintaining significantly reduced cytotoxicity toward normal human embryonic kidney cells (HEK-293, IC~50~ = 33.2 µM). This selectivity index (>6-fold) underscores the therapeutic potential achievable through rational molecular hybridization. Mechanistic studies reveal that such hybridized derivatives induce apoptosis and cell cycle arrest by modulating the Bcl-2 family and inhibiting the p53/MDM2 pathway in a concentration-dependent manner [4].
Table 1: Antiproliferative Activity of Representative Hybridized Indazole Derivatives
Compound | R~1~ Substituent | IC~50~ (μM) ± SD | Selectivity Index (HEK-293/K562) |
---|---|---|---|
5e | 4-Fluoroaryl | 8.20 ± 0.91 (Hep-G2) | >6.1 |
5j | 3,5-Difluoroaryl | 5.36 ± 0.25 (Hep-G2) | >9.3 |
5k | 3-Trifluoromethylaryl | 3.32 ± N/A (Hep-G2) | 3.7 |
6o | 4-Cyanophenyl | 5.15 ± N/A (K562) | 6.4 |
The mercaptoacetamide hybridizations (5a-5q series) generally display superior activity against hepatoma (Hep-G2) cells, though they often suffer from reduced selectivity toward normal cells. In contrast, piperazine-acetamide hybridizations (6a-6u series) offer improved solubility profiles and enhanced selectivity, making them more promising candidates for further development. This divergence highlights the critical importance of C-3 group selection in balancing potency with toxicity profiles in indazole-based drug design [4].
Suzuki-Miyaura cross-coupling has revolutionized the regioselective introduction of diverse aryl and heteroaryl substituents at the C-5 position of indazole scaffolds, enabling efficient access to structurally complex derivatives for biological evaluation. This transition metal-catalyzed reaction demonstrates exceptional functional group tolerance and enables chemists to rapidly diversify the indazole core using commercially available boronic acids or esters under relatively mild conditions [4].
The standard synthetic sequence commences with 5-bromo-1H-indazol-3-amine as a versatile building block, which undergoes efficient coupling with various substituted boronic acid esters. Optimal reaction conditions employ dichlorobis(triphenylphosphine)palladium(II) [PdCl~2~(dppf)~2~] (2-5 mol%) as a highly active catalyst, cesium carbonate (Cs~2~CO~3~) as base, and a 1:1 mixture of 1,4-dioxane/water as solvent system at 90°C under inert nitrogen atmosphere. These conditions typically achieve yields exceeding 80% within 3-5 hours while preserving the integrity of acid-sensitive functional groups, including the critical 3-amino moiety [4] [8].
Table 2: Suzuki Coupling Conditions and Outcomes for C-5 Functionalization
Boronic Ester | Catalyst System | Base | Solvent System | Temperature | Yield (%) |
---|---|---|---|---|---|
4-Fluorophenyl | PdCl~2~(dppf)~2~ | Cs~2~CO~3~ | Dioxane/H~2~O | 90°C | 85 |
3-Cyanophenyl | Pd(PPh~3~)~4~ | K~2~CO~3~ | Dioxane/H~2~O | 90°C | 72 |
3,5-Difluorophenyl | PdCl~2~(dppf)~2~ | Cs~2~CO~3~ | Dioxane/H~2~O | 90°C | 88 |
4-Trifluoromethylphenyl | Pd(OAc)~2~/SPhos | K~3~PO~4~ | Toluene/H~2~O | 100°C | 68 |
The electronic nature of boronic esters significantly influences coupling efficiency, with electron-deficient aryl boronic esters generally exhibiting faster transmetalation rates and consequently higher yields compared to their electron-rich counterparts. This electronic effect proves particularly advantageous when introducing pharmacologically relevant fluorinated or trifluoromethylated aryl groups that enhance metabolic stability and membrane permeability. Additionally, sterically hindered ortho-substituted boronic esters require extended reaction times (8-12 hours) but remain compatible with the optimized protocol [4].
The regioselectivity achieved through Suzuki coupling enables systematic exploration of steric and electronic effects on biological activity. Research demonstrates that 3,5-difluoro substitution on the C-5 aryl ring significantly enhances antiproliferative activity compared to monosubstituted analogs, likely due to improved target engagement and optimized lipophilicity profiles. This methodology thus provides a versatile platform for rapidly generating structurally diverse indazole libraries for comprehensive SAR studies [4] [8].
The C-3 position of 5-arylindazol-3-amines serves as a critical site for structural diversification through acylation reactions, enabling the introduction of diverse amide functionalities that profoundly influence biological activity and pharmacokinetic properties. This functionalization typically employs chloroacetic anhydride under alkaline conditions to generate reactive chloroacetamide intermediates, which subsequently undergo nucleophilic substitution with various nitrogen nucleophiles, particularly substituted piperazines [4].
The acylation protocol involves treating 5-aryl-1H-indazol-3-amine with 1.2 equivalents of chloroacetic anhydride in anhydrous tetrahydrofuran (THF) containing N,N-diisopropylethylamine (DIPEA) at 0-5°C, followed by gradual warming to room temperature. This controlled temperature profile minimizes diacylation and ensures high regioselectivity for the monoacylated product. The resulting chloroacetamide intermediate then undergoes efficient displacement with piperazine derivatives in acetonitrile at 60-70°C, typically achieving 75-90% yields for the target compounds [4] [8].
Nuclear magnetic resonance (NMR) spectroscopy provides definitive evidence for successful functionalization at C-3. Characteristic downfield shifts appear for the methylene protons of the acetamide linker at δ~H~ 3-4 ppm, while piperazine protons resonate as complex multiplets at δ~H~ 2-4 ppm. Crucially, the N-H protons of the indazole core and amide functionality appear as broad single peaks between δ~H~ 10-13 ppm, confirming the preservation of these hydrogen-bonding capabilities. Additionally, the absence of the primary amine signal at approximately δ~H~ 5.5 ppm verifies complete conversion to the amide [4].
Table 3: Spectral Characterization Data for C-3 Functionalized Indazoles
Compound | Indazole N-H (δ~H~, ppm) | Amide N-H (δ~H~, ppm) | Methylene CH~2~ (δ~H~, ppm) | Piperazine CH~2~ (δ~H~, ppm) |
---|---|---|---|---|
5e | 11.85 (s, 1H) | 10.20 (s, 1H) | 3.95 (s, 2H) | - |
6a | 12.10 (s, 1H) | 10.35 (s, 1H) | 4.05 (s, 2H) | 2.85-3.25 (m, 8H) |
6o | 12.05 (s, 1H) | 10.30 (s, 1H) | 4.08 (s, 2H) | 2.90-3.30 (m, 8H) |
The integration of piperazine moieties significantly enhances aqueous solubility and bioavailability while providing versatile structural opportunities for optimizing target interactions. Piperazine's conformational flexibility enables adaptive binding to diverse biological targets, and its protonation under physiological conditions facilitates salt formation and improved formulation characteristics. These advantages explain the prevalence of piperazine-containing derivatives among the most potent indazole-based antitumor agents in recent studies [4] [10].
Solvent selection critically influences reaction outcomes during piperazine coupling. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile generally provide superior yields compared to ethereal solvents by facilitating the nucleophilic substitution process. Additionally, the incorporation of sterically hindered N-substituted piperazines requires extended reaction times (12-18 hours) but remains compatible with the optimized protocol, enabling access to diverse analogs for structure-activity relationship studies [4].
The strategic introduction of difluoromethoxy (–OCF~2~H) groups at the C-6 position of indazole scaffolds represents a sophisticated approach to enhancing metabolic stability, membrane permeability, and bioavailability. This fluorinated moiety serves as a bioisostere for labile alkoxy groups and methoxy functions while providing superior resistance to oxidative metabolism by cytochrome P450 enzymes [1] [3].
Patent literature describes an optimized two-step sequence for regioselective difluoromethylation of 3-amino-1-methylindazol-6-ol precursors. The initial diazotization step employs tert-butyl nitrite (t-BuONO, 1.5 equivalents) in anhydrous acetonitrile at -10°C to generate the diazonium intermediate. This unstable intermediate undergoes immediate copper-mediated difluoromethylation using sodium difluoromethanesulfinate (DFMS, 2.0 equivalents) in the presence of catalytic copper(I) thiocyanate (CuSCN, 10 mol%) and cesium fluoride (CsF, 1.5 equivalents) as an essential activator. The reaction mixture gradually warms to room temperature over 4-6 hours, yielding the target 6-difluoromethoxyindazole derivatives in 65-78% isolated yields after purification [1].
The catalytic system plays a decisive role in reaction efficiency. Systematic screening reveals that copper(I) salts significantly outperform copper(II) alternatives, with CuSCN demonstrating optimal performance among copper sources. This superiority likely stems from the enhanced stability of copper(I)-difluoromethyl complexes that facilitate the Sandmeyer-type reaction mechanism. Similarly, fluoride sources exhibit pronounced effects on yield, with cesium fluoride providing superior results (78% yield) compared to potassium fluoride (62%) or cesium carbonate (55%). This fluoride effect suggests activation through enhanced difluoromethyl radical generation or facilitated copper complex formation [1].
Table 4: Comparative Evaluation of Difluoromethylation Methods
Starting Material | Cu Catalyst | Fluoride Source | Difluoromethyl Source | Temperature | Yield (%) |
---|---|---|---|---|---|
6-Hydroxy-1-methylindazol-3-amine | CuSCN | CsF | NaO~2~SCF~2~H | -10°C to RT | 78 |
6-Hydroxy-1-methylindazol-3-amine | CuI | CsF | NaO~2~SCF~2~H | -10°C to RT | 72 |
6-Hydroxy-1-methylindazol-3-amine | CuBr | CsF | NaO~2~SCF~2~H | -10°C to RT | 68 |
6-Hydroxy-1-methylindazol-3-amine | CuSCN | KF | NaO~2~SCF~2~H | -10°C to RT | 62 |
6-Bromo-1-methylindazol-3-amine | CuCl | CsF | TMSCF~2~H | 60°C | 55 |
Alternative approaches involve the transformation of 6-bromo-1-methyl-1H-indazol-3-amine precursors via copper-catalyzed alkoxylation. However, this route suffers from regiochemical challenges and lower yields (typically 50-60%) compared to the diazotization-difluoromethylation sequence. The bromo precursor (CAS: 1214899-85-0) remains commercially available but requires specialized handling due to its sensitivity to light and moisture [3].
The difluoromethoxy group imparts distinctive spectroscopic signatures that confirm successful incorporation. ~19~F NMR spectroscopy reveals characteristic doublets at approximately δ~F~ -80 to -85 ppm (J~F-H~ ≈ 55 Hz), corresponding to the diastereotopic fluorine atoms. In ~1~H NMR, the distinctive OCF~2~H proton resonates as a triplet of triplets around δ~H~ 6.2-6.5 ppm (J~H-F~ ≈ 55 Hz, J~H-F~ ≈ 3 Hz), serving as a diagnostic marker for reaction completion. These spectral features provide valuable analytical tools for reaction optimization and quality control during scale-up processes [1] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1